5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-333 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine scaffold through various organic synthesis techniques . The reaction conditions often involve the use of boronic acids and Suzuki coupling reactions to introduce various substituents onto the scaffold .
Industrial Production Methods: While specific industrial production methods for OSM-S-333 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: OSM-S-333 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.
Scientific Research Applications
OSM-S-333 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other compounds in the aminothienopyrimidine series.
Biology: It has been studied for its potential to inhibit the growth of malaria parasites.
Medicine: Research is ongoing to explore its potential as an antimalarial drug.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of OSM-S-333 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit key enzymes or pathways essential for the parasite’s survival and replication . The exact molecular targets and pathways are still under investigation, but the compound’s activity is thought to involve disruption of the parasite’s metabolic processes.
Comparison with Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC 132385: A compound with a similar structure but different substituents, showing mild activity against malaria.
Uniqueness: OSM-S-333 is unique due to its specific substituents and the resulting biological activity. While other compounds in the series may share structural similarities, OSM-S-333 has shown distinct properties in terms of its potency and efficacy against malaria parasites .
Properties
Molecular Formula |
C11H6Cl2N4 |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(4-8)11-16-15-10-6-14-5-9(13)17(10)11/h1-6H |
InChI Key |
IBCZRFPVYKMZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2C(=CN=C3)Cl |
Origin of Product |
United States |
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